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Compound of Interest |

Compound Name: 5-Bromothiazol-4-amine
CAS No.: 1353101-50-4
Cat. No.: B569822
. J

Executive Summary & Scaffold Analysis

5-Bromothiazol-4-amine is a high-value heterocyclic building block characterized by a "push-
pull" electronic structure. It features a nucleophilic amino group at the C4 position and an
electrophilic bromine atom at the C5 position. This orthogonality allows for versatile library
synthesis, particularly in the development of kinase inhibitors and adenosine receptor
antagonists.

However, the reactivity of the C4-amine is significantly modulated by the electron-withdrawing
nature of the thiazole ring and the adjacent C5-bromine. Unlike electron-rich anilines, this
scaffold acts as a deactivated nucleophile, requiring optimized protocols to achieve high
conversion with electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates) while suppressing
side reactions such as regioselective attack at the ring nitrogen (N3).

Chemical Profile

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b569822?utm_src=pdf-interest
https://www.benchchem.com/product/b569822?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Property Specification Notes
IUPAC Name 5-Bromothiazol-4-amine
CAS Number 1353101-50-4
Molecular Weight 179.04 g/mol
) ) Light sensitive; store at -20°C
Appearance Off-white to pale yellow solid )
under inert gas.
Significantly lower than aniline
pKa (Conjugate Acid) ~2.5 - 3.5 (Predicted) (4.6) due to heteroaromatic
ring and -| effect of Br.
) o N Requires base catalysis or
Primary Reactivity Nucleophilic Attack (N4)

activated electrophiles.

Pd-Catalyzed Cross-Coupling Suzuki/Stille/Buchwald

Secondary Reactivity )
(CH) coupling at C-Br.

Reactivity Landscape & Mechanistic Insights

The functionalization of 5-bromothiazol-4-amine is governed by three competing factors:

o Low Nucleophilicity: The lone pair on the exocyclic nitrogen (N4) is delocalized into the
thiazole ring. The inductive effect of the C5-bromine further reduces electron density, making
the amine sluggish toward weak electrophiles.

o Ambident Nucleophilicity (N3 vs. N4): While the exocyclic amine (N4) is the thermodynamic
target for acylation, kinetic control can sometimes lead to transient acylation at the ring
nitrogen (N3), especially with sterically unhindered electrophiles.

» C-Br Lability: Harsh conditions (e.g., high temp with strong nucleophiles) can risk displacing
the bromine or causing "halogen dance" rearrangements, although the 4-amino group
generally stabilizes the position.

Pathway Visualization

The following diagram illustrates the decision matrix for functionalizing this scaffold.
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Figure 1: Reactivity landscape of 5-bromothiazol-4-amine with electrophiles. Green nodes

indicate desired stable products; red indicates potential side reactions.

Experimental Protocols
Protocol A: Chemoselective N-Acylation (Amide
Coupling)

Objective: Synthesis of N-(5-bromothiazol-4-yl)amides. Rationale: Standard coupling reagents

(EDCI/NHS) are often insufficient due to the poor nucleophilicity of the amine. Using Acid

Chlorides or HATU with a pyridine base is the gold standard.

Reagents:

5-Bromothiazol-4-amine (1.0 equiv)

Acid Chloride (1.2 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

Solvent: Anhydrous DCM or DMF
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o Catalyst: DMAP (0.1 equiv) - Critical for sluggish substrates.
Step-by-Step Procedure:

e Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve
5-bromothiazol-4-amine (1.0 mmol, 179 mg) in anhydrous DCM (5 mL).

o Base Addition: Add Pyridine (3.0 mmol, 240 uL). If the substrate is particularly unreactive,
add DMAP (0.1 mmol, 12 mg).

» Electrophile Addition:

o Method A (Acid Chloride): Cool the solution to 0°C. Add the acid chloride (1.2 mmol)
dropwise.

o Method B (HATU): Pre-activate the carboxylic acid (1.1 mmol) with HATU (1.2 mmol) and
DIPEA (3.0 mmol) in DMF for 10 mins, then add the aminothiazole.

o Reaction: Allow the mixture to warm to room temperature and stir for 4—-12 hours. Monitor by
LC-MS (Expect [M+H]+ ~ M_acyl + 179).

o Note: If reaction is incomplete after 12h, heat to 50°C. The C-Br bond is stable under
these mild heating conditions.

o Work-up: Dilute with EtOAc (20 mL). Wash sequentially with sat. NaHCO3 (2 x 10 mL), water
(10 mL), and brine (10 mL).

« Purification: Dry over Na2S04, concentrate, and purify via silica gel flash chromatography
(Gradient: 0-50% EtOAc/Hexanes).

Protocol B: Sulfonylation (Synthesis of Sulfonamides)

Objective: Synthesis of N-(5-bromothiazol-4-yl)sulfonamides. Rationale: Sulfonyl chlorides are
less reactive toward deactivated amines than acid chlorides. Heating and the use of pyridine as
both solvent and base are often required to drive the reaction to completion.

Step-by-Step Procedure:
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 Dissolution: Dissolve 5-bromothiazol-4-amine (1.0 mmol) in anhydrous Pyridine (3 mL).
» Addition: Add the sulfonyl chloride (1.2 mmol) in one portion at room temperature.
e Heating: Heat the reaction mixture to 60°C for 6-18 hours.

o Checkpoint: Monitor TLC/LC-MS. If bis-sulfonylation (N(SO2R)2) is observed, treat the
crude mixture with 1M NaOH/MeOH for 30 mins to hydrolyze the second sulfonyl group
back to the mono-sulfonamide.

o Work-up: Pour the reaction mixture into 1M HCI (20 mL) to neutralize the pyridine and
precipitate the product (if solid) or extract with EtOAc.

 Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, use column
chromatography.

Protocol C: Urea Formation (Reaction with Isocyanates)

Objective: Synthesis of Thiazolyl Ureas. Rationale: This reaction is typically faster than
acylation and proceeds well in aprotic polar solvents.

Step-by-Step Procedure:
» Dissolution: Dissolve 5-bromothiazol-4-amine (1.0 mmol) in anhydrous THF (5 mL).
o Addition: Add the Isocyanate (1.1 mmol) dropwise at room temperature.

o Catalysis: If no precipitate forms after 1 hour, add 1 drop of Triethylamine.

« |solation: The urea product often precipitates out of the THF solution. Filter the solid, wash
with cold Et20, and dry under vacuum.

Strategic Workflow: Library Synthesis

When building a library, the order of operations is critical. The 5-Bromo handle allows for
Suzuki-Miyaura coupling, but the free amine can poison Pd catalysts.

Recommended Route:
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+ Step 1: Electrophilic Trapping (Acylation/Sulfonylation). Protect/functionalize the amine first.

The resulting amide/sulfonamide is a stable, directing group-compatible substrate for Pd
catalysis.

¢ Step 2: C-C Bond Formation. Perform Suzuki coupling on the 5-Br position.
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Figure 2: Optimal workflow for library synthesis. Functionalizing the amine first prevents
catalyst poisoning during subsequent cross-coupling reactions.

Troubleshooting & Optimization
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Problem

Root Cause

Solution

Low Conversion (<20%)

Deactivated Nucleophile

Switch to Acid Chloride instead
of carboxylic acid coupling.
Add DMAP (10 mol%).

Increase temp to 50°C.

Bis-acylation/sulfonylation

Excess Electrophile

Use strictly 1.0-1.1
equivalents. If bis-product
forms, treat with mild base
(LiOH/THF) to cleave the

second group.

Regioisomerism (N3 vs N4)

Kinetic control

Conduct reaction at 0°C
initially. Use bulky bases
(DIPEA) to sterically hinder N3
attack.

Hydrolysis of Electrophile

Wet Solvents

Use anhydrous solvents and
keep under Argon/Nitrogen

atmosphere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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electrophiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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